2-(2-naphthyloxy)-N-(3-pyridinylmethyl)propanamide
Overview
Description
2-(2-naphthyloxy)-N-(3-pyridinylmethyl)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as NPY5 antagonist due to its ability to block the activity of the neuropeptide Y receptor 5.
Mechanism of Action
2-(2-naphthyloxy)-N-(3-pyridinylmethyl)propanamide acts as a competitive antagonist of the neuropeptide Y receptor 5. By binding to the receptor, it blocks the activity of neuropeptide Y, which is a potent regulator of feeding behavior, stress response, and cardiovascular function. This mechanism of action has been extensively studied using various in vitro and in vivo models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various animal models. It has been shown to reduce food intake and body weight in rodents, suggesting a potential role in the treatment of obesity. It has also been shown to reduce stress-induced anxiety and depression-like behaviors, indicating a potential role in the treatment of mood disorders. Additionally, it has been shown to improve cardiovascular function by reducing blood pressure and heart rate.
Advantages and Limitations for Lab Experiments
The use of 2-(2-naphthyloxy)-N-(3-pyridinylmethyl)propanamide in lab experiments has several advantages and limitations. Its high affinity for the neuropeptide Y receptor 5 makes it a useful tool for studying the physiological and pathological roles of this receptor. However, its specificity for this receptor may limit its applications in other areas of research. Additionally, its potential effects on other physiological processes, such as appetite regulation and cardiovascular function, must be taken into consideration when designing experiments.
Future Directions
There are several future directions for the research on 2-(2-naphthyloxy)-N-(3-pyridinylmethyl)propanamide. One potential area of research is the development of more specific and potent neuropeptide Y receptor 5 antagonists. Another area of research is the investigation of the role of neuropeptide Y in various pathological conditions, such as obesity, mood disorders, and cardiovascular disease. Additionally, the potential therapeutic applications of this compound in these conditions should be further explored.
Scientific Research Applications
2-(2-naphthyloxy)-N-(3-pyridinylmethyl)propanamide has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the neuropeptide Y receptor 5, making it a promising tool for studying the physiological and pathological roles of this receptor. It has also been used to investigate the role of neuropeptide Y in various physiological processes, such as appetite regulation, stress response, and cardiovascular function.
Properties
IUPAC Name |
2-naphthalen-2-yloxy-N-(pyridin-3-ylmethyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-14(19(22)21-13-15-5-4-10-20-12-15)23-18-9-8-16-6-2-3-7-17(16)11-18/h2-12,14H,13H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZZXJVDEDQXJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN=CC=C1)OC2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.